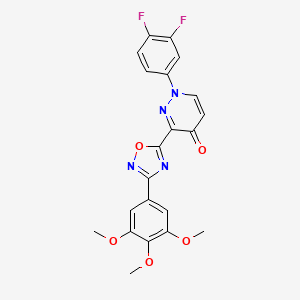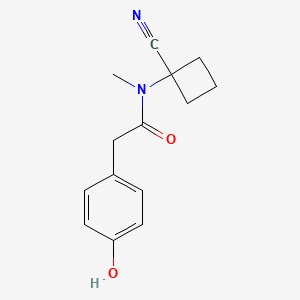
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide, also known as CCMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CCMA belongs to the class of cyclobutyl amides and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, aimed at creating potent antimicrobial agents. These compounds, derived from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, have shown promising results against both bacterial and fungal strains, highlighting the compound's potential in antimicrobial therapy (Darwish et al., 2014).
Antidepressant Biochemical Profile
A novel bicyclic compound, showcasing a neurochemical profile predictive of antidepressant activity, has been studied. This compound, structurally related to the topic compound through its activity profile, inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake without inhibiting monoamine oxidase, suggesting a potential for developing antidepressant drugs with minimal side effects (Muth et al., 1986).
Synthesis of N-Substituted Compounds
The synthesis of N-substituted cyanoacetamides, including compounds structurally related to N-(1-Cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide, has been explored. These compounds have shown potential in creating fungicidal agents, indicating the versatility of N-substituted acetamides in synthesizing compounds with significant biological activities (Adhikari et al., 2005).
Chemoselective Acetylation
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a process involving compounds structurally similar to the topic compound, has been optimized. This synthesis pathway is crucial for the development of antimalarial drugs, showcasing the compound's role in facilitating the synthesis of medically relevant molecules (Magadum & Yadav, 2018).
Safety and Hazards
properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(4-hydroxyphenyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-16(14(10-15)7-2-8-14)13(18)9-11-3-5-12(17)6-4-11/h3-6,17H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWKHHMVJNVLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CC=C(C=C1)O)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2,5-Dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2761451.png)
![N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide](/img/structure/B2761455.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2761456.png)
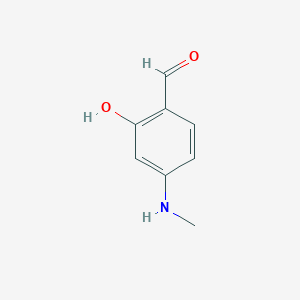
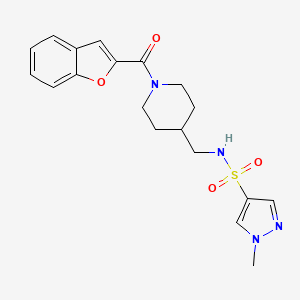
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}propanamide](/img/structure/B2761459.png)
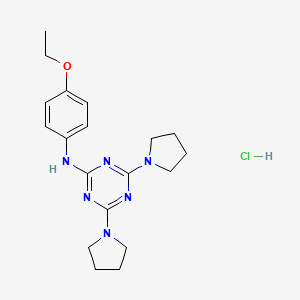
![N-(pyridin-2-ylmethyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2761465.png)

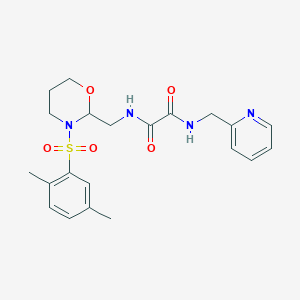

![1,2-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2761469.png)
![(3aS,6aR)-Tetrahydrofuro[2,3-b]furan-2(6aH)-one](/img/structure/B2761470.png)
